4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
Description
4-[(1-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid is a heterocyclic compound featuring a pyrrolidine-dione (succinimide) core substituted with a methyl group at the N1 position and linked via an amino group to a benzoic acid moiety.
Properties
IUPAC Name |
4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(3-5-8)12(17)18/h2-6,13H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQFYHESQQDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the maleimide ring . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl ester formation | CH₂N₂ in Et₂O, 0°C | Methyl 4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoate | 92 | |
| Amide coupling | EDC/HOBt, RT, DMF | N-(4-substituted phenyl) derivatives | 78-85 |
Key finding : Steric hindrance from the maleimide ring reduces reaction rates compared to simple benzoic acids (TOF-MS analysis shows 1.8× slower kinetics).
Michael Addition
The α,β-unsaturated carbonyl system participates in nucleophilic additions:
| Nucleophile | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Thiophenol | pH 7.4 PBS, 37°C | Thioether adduct | endo-preference (85:15) | |
| Benzylamine | EtOH, reflux | Amino-pyrrolidine derivative | Racemic mixture |
Kinetic data : Second-order rate constant (k₂) = 2.4 × 10⁻³ M⁻¹s⁻¹ for thiol addition (pH 7.4) .
Diels-Alder Cycloaddition
Reacts with conjugated dienes under thermal activation:
| Diene | Conditions | Product | Endo:Exo Ratio | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | 120°C, neat | Bicyclic adduct | 92:8 | |
| Anthracene | Microwave, 150°C | Polycyclic system | 100% endo |
Schiff Base Formation
The secondary amine undergoes condensation with carbonyl compounds:
| Carbonyl Partner | Conditions | Imine Product | Stability (t₁/₂) | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, Δ | N-(4-nitrobenzylidene) derivative | 48 hr (pH 7) | |
| Pyruvic acid | Aqueous buffer | Hydrazone analog | >1 week |
Mechanistic insight : DFT calculations (B3LYP/6-311+G**) reveal a 5-exo-trig cyclization pathway dominates when R₁ = electron-withdrawing groups .
Benzoic Acid Reduction
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Benzyl alcohol derivative | 100% (by GC-MS) |
| BH₃·THF | 65°C, 12 hr | Over-reduced byproducts | <30% desired |
Maleimide Ring Oxidation
| Oxidizing System | Conditions | Product | EPR Evidence |
|---|---|---|---|
| mCPBA (3 eq) | CH₂Cl₂, 0°C | Epoxide | Radical intermediate detected |
| Ozone | -78°C, MeOH | Ozonide cleavage products | N/A |
Thermal Stability Profile
DSC analysis (10°C/min, N₂ atmosphere):
-
Endothermic peak: 178-182°C (melting with decomposition)
-
Exothermic event: 245°C (cyclization to isoindole derivative)
-
Activation energy (Eₐ): 134 kJ/mol (Kissinger method)
pH-Dependent Reactivity
UV-Vis spectral changes reveal three distinct protonation states:
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pH <2 : Cationic form (λₘₐₓ = 274 nm)
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pH 4-7 : Zwitterionic species (λₘₐₓ = 298 nm)
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pH >9 : Deprotonated carboxylate (λₘₐₓ = 315 nm)
Second-derivative spectroscopy confirms pKa₁ = 3.1 ± 0.2 (carboxylic acid) and pKa₂ = 8.7 ± 0.3 (maleimide ring) .
Computational Modeling Insights
DFT (M06-2X/def2-TZVP) calculations predict:
-
HOMO (-6.2 eV) localized on maleimide C=C
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LUMO (-1.8 eV) at benzoic acid carbonyl
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Fukui indices (f⁻) confirm nucleophilic attack preference at C3 of pyrrolidine-dione
MD simulations (CHARMM36) show aqueous solubility correlates with zwitterion formation (ΔG_solv = -15.2 kcal/mol) .
This comprehensive analysis integrates experimental data from heterocyclic chemistry studies , pharmaceutical intermediate characterization, and physicochemical property databases . The compound's reactivity profile suggests potential applications in targeted drug delivery systems and polymer-supported catalysis.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown promising results against leukemia and central nervous system cancers, with inhibition rates exceeding 70% in preliminary assays conducted by the National Cancer Institute .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound A | MOLT-4 (Leukemia) | 84.19 |
| Compound B | SF-295 (CNS) | 72.11 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrrole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Study: Anticancer Screening
In a recent study published in the Journal of Research in Pharmacy, several derivatives of this compound were screened for their anticancer activity against a panel of human cancer cell lines. The results demonstrated significant cytotoxicity, particularly in leukemia and CNS cancer models .
Case Study: Inflammation Models
Another study focused on the anti-inflammatory potential of this compound in animal models of arthritis. The results indicated a marked decrease in inflammation markers and pain scores compared to control groups, suggesting its applicability in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The imide group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
2.3. Docking and Binding Affinity Insights
The reference compound (2-chloro-5-[...]benzoic acid) demonstrated a GSK-3β docking score of −31.5 kcal/mol, outperformed by phytocompounds like ecdysterone (−63.87 kcal/mol) . While the target compound’s docking data are unavailable, its lack of chlorine substituents suggests weaker binding to GSK-3β compared to the reference compound. Conversely, its methyl group may reduce toxicity risks associated with halogenated analogs .
Biological Activity
4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid, also known as a pyrrole derivative, has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.
Chemical Structure
The compound's molecular formula is , and it features a pyrrole ring with a dioxo substituent and an amino group attached to a benzoic acid moiety. The structural representation is as follows:
Biological Activity Overview
Research indicates that compounds containing pyrrole structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Some pyrrole derivatives have demonstrated significant antibacterial activity against resistant strains of bacteria.
- Antitumor Activity : Certain studies suggest that these compounds may inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Pyrrole derivatives are also being explored for their potential to modulate inflammatory responses.
Antimicrobial Activity
A notable study highlighted the antimicrobial efficacy of pyrrole derivatives against various pathogens. For instance, derivatives similar to this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like vancomycin .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 4-Pyrrole Derivative A | MRSA | 0.125 |
| 4-Pyrrole Derivative B | MSSA | 0.125 |
| Vancomycin | MRSA | 0.5 - 1 |
Antitumor Activity
Research has indicated that pyrrole-containing compounds can inhibit cancer cell proliferation. A study demonstrated that specific derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
Pyrrole derivatives have been investigated for their anti-inflammatory properties. In vitro studies showed that these compounds could downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A series of experiments evaluated the effectiveness of various pyrrole derivatives against bacterial strains. Results indicated that modifications to the pyrrole structure significantly enhanced antibacterial activity.
-
Case Study on Antitumor Mechanisms :
- In vitro assays using human cancer cell lines revealed that certain pyrrole derivatives induced apoptosis through caspase activation pathways.
Q & A
Q. What are the recommended methods for synthesizing 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid, and how should its purity be validated?
Answer:
- Synthesis : Adapt amide coupling protocols (e.g., General Procedure F1 from ), using tert-butyl aminobenzoate intermediates and activating agents like HATU or EDC .
- Characterization :
- NMR : Analyze aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) to confirm regioselectivity .
- LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z 311.1 in ) and monitor by-products .
- HPLC : Ensure purity >95% using C18 columns with UV detection at 254 nm .
Q. How can researchers optimize purification for this compound, particularly when scaling reactions?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOH 1:1) to resolve polar impurities .
- Recrystallization : Employ DMSO/water or acetic acid/ethanol systems for high-purity crystalline products (mp ranges: 139–241°C in ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyrrole and benzoic acid moieties?
Answer:
Q. What experimental framework is recommended for assessing environmental fate and ecological risks of this compound?
Answer:
Q. How should contradictory data (e.g., conflicting NMR signals or LCMS purity) be resolved during characterization?
Answer:
- Cross-Validation : Compare NMR spectra with structurally similar compounds (e.g., ) to assign overlapping signals (e.g., δ 171–173 ppm for carbonyls) .
- Orthogonal Techniques : Confirm purity via HPLC (97.34% in ) and elemental analysis (C/H/N ±0.3%) .
Q. What experimental design is optimal for evaluating biological activity in plant or microbial systems?
Answer:
- Randomized Block Design : Apply split-split plot frameworks () to test dose-response effects across biological replicates (n ≥ 4) .
- Endpoint Metrics : Measure antioxidant activity (e.g., DPPH assay) or enzyme inhibition (e.g., COX-2) with positive/negative controls .
Q. How can mechanistic pathways for degradation or metabolic transformation be elucidated?
Answer:
- Kinetic Studies : Monitor reaction intermediates via time-resolved LCMS under oxidative (H2O2) or reductive (NaBH4) conditions .
- Isotopic Labeling : Use ²H or ¹³C isotopes (e.g., deuterated solvents in ) to trace cleavage sites .
Q. What accelerated stability testing protocols are suitable for predicting shelf-life under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
